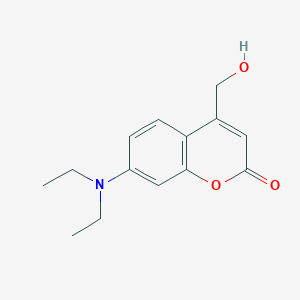

7-(Diethylamino)-4-(hydroxymethyl)coumarin

描述

The exact mass of the compound 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

7-(diethylamino)-4-(hydroxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-8,16H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZSXNOCNJMJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561350 | |

| Record name | 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54711-38-5 | |

| Record name | 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Diethylamino)-4-(hydroxymethyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Properties of 7-(Diethylamino)-4-(hydroxymethyl)coumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral properties of 7-(diethylamino)-4-(hydroxymethyl)coumarin, a fluorescent probe of significant interest in biological imaging, sensing, and drug development. We delve into the core principles governing its absorption and emission characteristics, the influence of the solvent environment (solvatochromism), and key photophysical parameters such as fluorescence quantum yield and lifetime. This document synthesizes experimental data with theoretical insights to offer a field-proven perspective on the application of this versatile fluorophore. Detailed experimental protocols for its synthesis and spectral characterization are also provided to ensure scientific integrity and reproducibility.

Introduction: The Enduring Appeal of Coumarin Drones

Coumarin derivatives represent a cornerstone in the development of fluorescent probes, prized for their robust photostability, high fluorescence quantum yields, and tunable spectral properties.[1] The 7-aminocoumarin scaffold, in particular, has been extensively utilized due to the strong intramolecular charge transfer (ICT) character from the electron-donating amino group at the 7-position to the electron-withdrawing lactone carbonyl.[1] This ICT is fundamental to their desirable photophysical behaviors, including large Stokes shifts and environmental sensitivity.

This compound emerges as a particularly valuable derivative. The introduction of a hydroxymethyl group at the 4-position provides a versatile handle for bioconjugation, allowing for the covalent attachment of the fluorophore to biomolecules, such as proteins and nucleic acids, or for its incorporation into larger molecular assemblies.[2] This guide will elucidate the spectral properties that make this compound a powerful tool in the arsenal of researchers and drug development professionals.

Molecular Structure and its Influence on Spectral Properties

The spectral characteristics of this compound are intrinsically linked to its molecular architecture. The key structural features include:

-

The Coumarin Core: A bicyclic lactone that forms the rigid backbone of the fluorophore.

-

The 7-Diethylamino Group: A potent electron-donating group that is crucial for the intramolecular charge transfer upon photoexcitation.

-

The 4-Hydroxymethyl Group: An electron-withdrawing group that also serves as a reactive site for conjugation.

The interplay between the electron-donating 7-diethylamino group and the electron-withdrawing coumarin core dictates the energy of the electronic transitions, and consequently, the absorption and emission wavelengths.

Solvatochromism: The Environmental Sensitivity of this compound

A hallmark of many 7-aminocoumarins is their solvatochromism – the change in their absorption and emission spectra with the polarity of the surrounding solvent. This phenomenon arises from the change in the dipole moment of the fluorophore upon excitation. In the ground state, the molecule has a certain charge distribution and dipole moment. Upon absorption of a photon, the electron density shifts, leading to an excited state with a different, typically larger, dipole moment.

Quantitative Photophysical Parameters

To fully characterize a fluorophore, it is essential to determine its key photophysical parameters. Due to the limited availability of a complete dataset for this compound, the following table presents representative data for the closely related and structurally similar 7-(diethylamino)-4-methylcoumarin in various solvents. The spectral properties of the hydroxymethyl derivative are expected to be in a similar range.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |

| Cyclohexane | 2.02 | 366 | 412 | 3180 |

| Dioxane | 2.21 | 374 | 426 | 3580 |

| Chloroform | 4.81 | 378 | 432 | 3680 |

| Ethyl Acetate | 6.02 | 375 | 428 | 3640 |

| Acetonitrile | 37.5 | 376 | 448 | 4780 |

| Methanol | 32.7 | 374 | 453 | 5180 |

| Water | 80.1 | 375 | 475 | 6350 |

Data is representative for 7-(diethylamino)-4-methylcoumarin and serves as an approximation for this compound.

Fluorescence Quantum Yield (Φ_F): This parameter quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For many 7-aminocoumarins, the quantum yield is sensitive to the solvent environment, often decreasing in highly polar or protic solvents due to the formation of non-emissive twisted intramolecular charge transfer (TICT) states.[3]

Fluorescence Lifetime (τ_F): This is the average time a molecule remains in its excited state before returning to the ground state. It is an intrinsic property of the fluorophore in a given environment and is crucial for applications such as fluorescence lifetime imaging microscopy (FLIM).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from the commercially available 7-(diethylamino)-4-methylcoumarin.

Step 1: Synthesis of 7-(diethylamino)-4-hydroxycoumarin

This step involves the Pechmann condensation of 3-(diethylamino)phenol with a suitable malonic acid derivative. A detailed protocol for a similar synthesis is provided in the supporting information of a study by Xiao et al.[4]

Step 2: Conversion of 4-methyl to 4-hydroxymethyl group

The conversion of the 4-methyl group to a 4-hydroxymethyl group can be accomplished via oxidation. A common method involves the use of selenium dioxide (SeO₂).

Detailed Protocol:

-

Dissolve 7-(diethylamino)-4-methylcoumarin in a suitable solvent such as dioxane.

-

Add a stoichiometric amount of selenium dioxide.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove selenium byproducts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthetic workflow for this compound.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents

-

This compound (sample)

-

Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.55)

Procedure:

-

Prepare stock solutions of the sample and the standard in the same solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring identical instrument settings (excitation wavelength, slit widths) for all measurements.

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

Caption: Workflow for relative fluorescence quantum yield determination.

Applications in Research and Drug Development

The unique spectral properties and the presence of a reactive hydroxymethyl group make this compound a versatile tool in various scientific disciplines:

-

Fluorescent Labeling: The hydroxymethyl group can be further modified to introduce other reactive functionalities (e.g., amines, carboxylic acids, or click chemistry handles) for covalent attachment to biomolecules.

-

Fluorescence Microscopy: Its high quantum yield and photostability make it an excellent fluorophore for cellular imaging.

-

Biosensors: The sensitivity of its fluorescence to the local environment can be exploited to design probes that report on specific biological events, such as changes in polarity or viscosity.

-

"Caged" Compounds: The coumarin scaffold can be used as a photolabile protecting group for bioactive molecules. Upon irradiation with light, the "cage" is removed, releasing the active compound with high spatial and temporal control.[2]

Conclusion

This compound stands out as a highly valuable fluorophore, offering a combination of bright fluorescence, environmental sensitivity, and a reactive handle for conjugation. Understanding its core spectral properties, as detailed in this guide, is paramount for its effective application in cutting-edge research and drug development. The provided protocols offer a framework for the synthesis and characterization of this and similar coumarin derivatives, ensuring the generation of reliable and reproducible data.

References

An In-depth Technical Guide to the Synthesis and Characterization of 7-(Diethylamino)-4-(hydroxymethyl)coumarin

This guide provides a comprehensive overview of the synthesis and characterization of 7-(diethylamino)-4-(hydroxymethyl)coumarin, a fluorescent heterocyclic compound of significant interest in the fields of drug development, biomedical imaging, and materials science. Its utility as a fluorescent probe and a photocleavable protecting group makes a reliable and well-characterized synthetic route essential for researchers.[1][2] This document details a robust three-step synthetic pathway commencing from the commercially available 7-diethylamino-4-methylcoumarin, followed by a thorough characterization of the final product.

Introduction to this compound

Coumarin derivatives are a prominent class of compounds known for their diverse biological activities and unique photophysical properties.[3] The introduction of a diethylamino group at the 7-position and a hydroxymethyl group at the 4-position of the coumarin scaffold enhances its fluorescence and provides a reactive handle for further chemical modifications.[1] This particular derivative, this compound, serves as a valuable building block in the construction of more complex molecular systems, including "caged" compounds where a bioactive molecule is rendered inert until released by photoirradiation.[4][5][6]

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is efficiently achieved through a three-step process, which begins with the readily available 7-diethylamino-4-methylcoumarin. The synthetic sequence involves the formation of an enamine intermediate, followed by oxidative cleavage to yield the key aldehyde, and finally, a selective reduction to the desired alcohol.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 7-(Diethylamino)-4-(2-dimethylamino)vinylcoumarin (Enamine Intermediate)

The initial step involves the reaction of 7-diethylamino-4-methylcoumarin with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the corresponding enamine. This reaction extends the conjugation of the coumarin system and activates the 4-position for subsequent transformation.

Protocol:

-

To a stirred solution of 7-(diethylamino)-4-methylcoumarin (1 equivalent) in dry dimethylformamide (DMF), add DMFDMA (1 equivalent).

-

Heat the mixture to 140°C and stir vigorously for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, an additional portion of DMFDMA (0.4 equivalents) can be added, and heating continued for another 8 hours.

-

After completion, remove the solvent under reduced pressure.

-

Suspend the residue in cyclohexane, filter the solid, wash with diethyl ether, and dry under vacuum to afford the enamine intermediate as a bright yellow powder.

Step 2: Synthesis of 7-(Diethylamino)coumarin-4-carbaldehyde

The enamine intermediate is then subjected to oxidative cleavage to yield the key aldehyde, 7-(diethylamino)coumarin-4-carbaldehyde. Sodium periodate is an effective reagent for this transformation.

Protocol:

-

Dissolve the enamine intermediate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution in an ice bath and add sodium periodate (NaIO₄) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the selective reduction of the aldehyde functionality to a primary alcohol using a mild reducing agent like sodium borohydride.[7][8] This method is advantageous due to its high selectivity for aldehydes and ketones in the presence of other reducible functional groups like esters.[8]

Protocol:

-

Dissolve 7-(diethylamino)coumarin-4-carbaldehyde (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a solid.[9][10]

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are employed:

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 149 °C |

Source: PubChem CID 14532761[11]

Spectroscopic Data

The structural elucidation of this compound is confirmed by a combination of spectroscopic methods.

Caption: Chemical structure of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected signals for this compound would include:

-

A triplet and a quartet for the ethyl groups of the diethylamino substituent.

-

A singlet for the hydroxymethyl protons.

-

A singlet for the proton at the 3-position of the coumarin ring.

-

Signals in the aromatic region corresponding to the protons on the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include:

-

A signal for the carbonyl carbon of the lactone.

-

Signals for the carbons of the diethylamino group.

-

A signal for the hydroxymethyl carbon.

-

Signals corresponding to the aromatic and olefinic carbons of the coumarin core.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands would include:

-

A broad O-H stretching vibration for the hydroxyl group.

-

A strong C=O stretching vibration for the lactone carbonyl group.[12]

-

C-H stretching and bending vibrations for the alkyl and aromatic moieties.

-

C-O stretching vibrations.

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (247.29 g/mol ).[11]

Conclusion

This technical guide outlines a reliable and efficient three-step synthesis of this compound from a readily available starting material. The provided experimental protocols are based on established chemical transformations and offer a clear pathway for the preparation of this valuable fluorescent compound. The detailed characterization plan ensures the identity and purity of the final product, which is crucial for its application in sensitive research areas such as drug delivery and bioimaging. The versatility of this molecule as a fluorescent probe and a photocleavable protecting group underscores the importance of a well-documented synthetic and analytical procedure.

References

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ub.edu [ub.edu]

- 5. ub.edu [ub.edu]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. old.rrjournals.com [old.rrjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - this compound (C14H17NO3) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-(Diethylamino)-4-(hydroxymethyl)coumarin: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Diethylamino)-4-(hydroxymethyl)coumarin (DEACM) is a versatile organic compound that has carved a significant niche in the landscape of biomedical research and beyond. As a prominent member of the coumarin family of fluorophores, it exhibits robust fluorescence, making it an invaluable tool for biological imaging and the development of sensitive biochemical assays.[1] Beyond its utility as a fluorescent probe, the hydroxymethyl group at the 4-position bestows upon it the crucial functionality of a photolabile protecting group, or "caged" compound. This dual characteristic allows for the light-induced, spatiotemporally controlled release of bioactive molecules, a technique with profound implications for drug development and the study of cellular signaling pathways.[2][3] This guide provides a comprehensive overview of the core principles, applications, and experimental methodologies related to DEACM, offering researchers and drug development professionals the foundational knowledge to effectively harness its potential.

The 7-(Diethylamino)coumarin Scaffold: A Foundation for Fluorescence and Photoreactivity

Core Structure and the Engine of Fluorescence: Intramolecular Charge Transfer (ICT)

The photophysical prowess of 7-(diethylamino)coumarin and its derivatives originates from their unique electronic structure. The coumarin core, a benzopyran-2-one, is functionalized with a potent electron-donating diethylamino group at the 7-position and an electron-withdrawing lactone carbonyl group.[4] This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs a photon, an electron is promoted from the electron-rich diethylamino group to the electron-deficient part of the molecule. The subsequent relaxation of this charge-separated excited state results in the emission of a photon, manifesting as strong fluorescence.[4] This ICT character is also responsible for the notable sensitivity of coumarin dyes to their local environment, a property that can be exploited in sensor development.[1][5]

The Significance of the 4-(hydroxymethyl) Moiety

While the 7-(diethylamino) group is the primary driver of the fluorophore's brightness, the hydroxymethyl group at the 4-position is key to its application as a caged compound. This functional group provides a site for the attachment of bioactive molecules through an ester or ether linkage. This linkage renders the attached molecule inactive. The strategic placement of this group on the coumarin scaffold allows for its efficient cleavage upon irradiation with light, liberating the bioactive molecule.[3]

A Duality of Purpose: Key Applications

The unique combination of a highly fluorescent core and a photolabile handle makes this compound a molecule with a dual personality, leading to its two primary applications:

-

A High-Performance Fluorescent Probe: For labeling and visualizing biomolecules, and for use in sensitive analytical techniques.[1]

-

A Light-Activated Trigger: For the controlled release of drugs, neurotransmitters, and other signaling molecules.[2]

Core Application I: A Versatile Fluorescent Probe and Label

The strong and stable fluorescence of the 7-(diethylamino)coumarin scaffold makes it an excellent choice for a variety of fluorescence-based applications.[1] These dyes are characterized by high quantum yields and photostability, which are crucial for obtaining clear and lasting signals in imaging experiments.[6]

Mechanism of Fluorescence and Environmental Sensitivity

As previously mentioned, the fluorescence of DEACM is governed by ICT. A key feature of this process is its sensitivity to the polarity of the surrounding solvent or microenvironment. In more polar environments, the charge-separated excited state is stabilized, which can lead to a shift in the emission wavelength (a phenomenon known as solvatochromism) and changes in fluorescence intensity. This environmental sensitivity can be harnessed to create probes that report on changes in the local environment, such as the binding of a ligand to a protein.[5][7]

Applications in Biological Imaging and Microscopy

DEACM and its derivatives are widely used to tag and visualize cellular components with high clarity and contrast.[8][] Its relatively small molecular size is advantageous as it is less likely to perturb the function of the biomolecule to which it is attached.[]

-

Live-Cell Imaging: The ability to penetrate cell membranes and its low cytotoxicity at working concentrations make DEACM suitable for imaging dynamic processes in living cells.[1]

-

Labeling of Biomolecules: The hydroxymethyl group, or derivatives thereof, can be used to conjugate the fluorophore to proteins, nucleic acids, and other biomolecules, enabling their visualization and tracking.

Utility in Biochemical Assays and Sensor Development

The robust fluorescence of the DEACM core is also a valuable asset in the development of biochemical assays and fluorescent sensors.

-

Enzyme Assays: DEACM derivatives can be designed as substrates for specific enzymes. Enzymatic cleavage of a quenching group from the fluorophore results in a "turn-on" fluorescence signal, allowing for the sensitive measurement of enzyme activity.[1][]

-

Ion and pH Sensing: The sensitivity of the coumarin scaffold to its environment has been exploited to design fluorescent sensors for various ions and for monitoring changes in pH.[1][8][11]

Photophysical Properties

The following table summarizes the key photophysical properties of the 7-(diethylamino)coumarin scaffold. It is important to note that these values can vary depending on the specific derivative and the solvent environment.

| Property | Typical Value | Reference |

| Excitation Maximum (λex) | ~375 - 400 nm | [][12] |

| Emission Maximum (λem) | ~445 - 470 nm | [][13] |

| Molar Extinction Coefficient (ε) | High | [12] |

| Fluorescence Quantum Yield (ΦF) | High (can be > 0.9 in some solvents) | [12][14] |

| Stokes Shift | Large | [4] |

Core Application II: A Photolabile "Caged" Compound for Controlled Release

The use of "caged" compounds is a powerful strategy in chemical biology and pharmacology to control the activity of a bioactive molecule with light.[2] This technique allows for precise spatiotemporal control over the release of the molecule, something that is difficult to achieve with conventional methods of administration.

The Principle of Photocaging: Light-Induced Activation

The core principle of photocaging involves attaching a photolabile protecting group to a bioactive molecule, rendering it inert. The active molecule is then released at a specific time and location by irradiating the sample with light of a suitable wavelength. This "uncaging" process restores the biological activity of the molecule.

Caption: The principle of photocaging and uncaging.

Mechanism of DEACM as a Photolabile Protecting Group

The 4-(hydroxymethyl) group of DEACM is the key to its function as a caging group. A bioactive molecule (e.g., a drug, a neurotransmitter) containing a carboxylic acid or a phosphate group can be esterified to this hydroxyl group. This covalent modification "cages" the molecule. Upon irradiation with UV or visible light, the coumarin moiety absorbs a photon, leading to a series of electronic and structural rearrangements that result in the cleavage of the ester bond.[3] This process releases the bioactive molecule, the DEACM photolysis byproduct, and often a proton.

Caption: Simplified workflow of DEACM-mediated photocleavage.

Applications in Drug Development and Cellular Signaling

The ability to control the release of bioactive molecules with high precision has significant implications for research:

-

Spatiotemporal Control: In drug development, caged compounds allow researchers to study the effects of a drug at specific locations within a tissue or even within a single cell, and at precise times.[3]

-

Studying Signaling Pathways: Caged neurotransmitters, second messengers (like cAMP and cGMP), and other signaling molecules have been instrumental in dissecting complex cellular communication pathways.[12] The rapid release of these molecules, often on the nanosecond to millisecond timescale, allows for the study of fast biological processes.[12]

Advantages of DEACM as a Caging Group

DEACM and related coumarin-based caging groups offer several advantages over other photolabile protecting groups:

-

Long-Wavelength Activation: Many DEACM derivatives can be cleaved with near-UV or even visible light, which is less damaging to cells than the deep UV light required for some other caging groups.[2][12]

-

High Quantum Yields: The uncaging process is often highly efficient, meaning that a relatively low dose of light is required to release the desired amount of the bioactive molecule.[12]

-

Fluorescent Byproduct: The DEACM byproduct released after photolysis is often fluorescent, which can be used to monitor the progress of the uncaging reaction.

Experimental Protocols

General Protocol for Fluorescent Labeling of Proteins with a Coumarin Dye

This protocol provides a general workflow for labeling a protein with a thiol-reactive coumarin derivative, such as 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin.[13]

-

Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). If the protein has been stored in a buffer containing thiols (like DTT or β-mercaptoethanol), these must be removed by dialysis or gel filtration prior to labeling.

-

Dye Preparation: Prepare a stock solution of the thiol-reactive coumarin dye in a water-miscible organic solvent such as DMSO or DMF.

-

Labeling Reaction: Add the dye solution to the protein solution in a molar ratio that is typically between 10:1 and 20:1 (dye:protein). The optimal ratio should be determined empirically. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using gel filtration (e.g., a Sephadex G-25 column) or extensive dialysis.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye at its absorption maximum. The fluorescence emission spectrum of the labeled protein should also be recorded.

Conceptual Protocol for a "Caged" Compound Experiment in a Cellular Context

This protocol outlines the key steps for using a DEACM-caged bioactive molecule to study a cellular response.

-

Cell Culture and Loading: Culture the cells of interest on a suitable substrate for microscopy (e.g., glass-bottom dishes). Incubate the cells with the DEACM-caged compound at an appropriate concentration and for a sufficient duration to allow for cell loading.

-

Baseline Measurement: Before uncaging, acquire baseline measurements of the cellular parameter of interest (e.g., intracellular calcium concentration using a fluorescent indicator, membrane potential, or cell morphology).

-

Photolysis (Uncaging): Using a microscope equipped with a suitable light source (e.g., a UV or violet laser), irradiate a specific region of interest (e.g., a single cell or a subcellular compartment) to trigger the release of the bioactive molecule.

-

Post-Uncaging Measurement: Immediately following photolysis, acquire time-lapse images or recordings of the cellular parameter to monitor the response to the released bioactive molecule.

-

Controls: Perform control experiments, including irradiating cells that have not been loaded with the caged compound to control for any effects of the light itself, and treating cells with the uncaged bioactive molecule to confirm the expected cellular response.

Synthesis and Chemical Properties

General Synthesis Pathway

This compound can be synthesized through various routes. A common approach involves the Pechmann condensation of 3-(diethylamino)phenol with a suitable 4-carbon keto-ester, followed by functional group manipulation at the 4-position. The synthesis of related 7-hydroxy-4-methylcoumarin, for example, involves the reaction of resorcinol with ethyl acetoacetate.[15]

Chemical Properties and Handling

-

Appearance: Typically a white to amber crystalline powder.[1]

-

Solubility: Generally soluble in organic solvents like DMSO and methanol, with limited solubility in water.

-

Storage: Should be stored at room temperature, protected from light.[]

Future Perspectives and Advanced Applications

The versatile 7-(diethylamino)coumarin scaffold continues to be a platform for the development of new and improved research tools.

-

Red-Shifted Dyes: A major focus of current research is the development of coumarin derivatives that are excited by longer wavelength light (in the red and near-infrared regions). This would allow for deeper tissue penetration and reduced phototoxicity in biological imaging applications.

-

Multiplexed Imaging: The development of a broader palette of coumarin dyes with distinct spectral properties will enable the simultaneous visualization of multiple targets in a single experiment.[]

-

Advanced Caged Compounds: The design of caged compounds with even faster release kinetics and higher quantum yields remains an active area of research.[12] Additionally, the development of caged compounds that can be activated by two-photon excitation will provide even greater spatial resolution in uncaging experiments.

-

Materials Science: The exceptional photophysical properties of coumarins also make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as optical brighteners.[8]

Conclusion

This compound is a powerful and versatile molecule that serves as both a high-performance fluorescent probe and an efficient photolabile caging group. Its robust photophysical properties, coupled with the ability to control the activity of bioactive molecules with light, have made it an indispensable tool in a wide range of scientific disciplines. As research continues to push the boundaries of what can be visualized and controlled at the molecular level, the 7-(diethylamino)coumarin scaffold is poised to remain a cornerstone of innovation in chemical biology, drug development, and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [shop.labclinics.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 11. A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. [7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers of 8-Bromo-Substituted Cyclic Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

An In-depth Technical Guide to 7-(Diethylamino)-4-(hydroxymethyl)coumarin (CAS 54711-38-5): A Versatile Tool in Research and Drug Development

Introduction: Unveiling a Multifaceted Fluorophore

7-(Diethylamino)-4-(hydroxymethyl)coumarin is a synthetic organic compound belonging to the coumarin family, a class of molecules renowned for their diverse biological activities and significant fluorescence properties.[1][2] This particular derivative, identified by its CAS number 54711-38-5, has emerged as a pivotal tool for researchers, scientists, and drug development professionals.[3] Its utility stems from a unique combination of photophysical characteristics and chemical reactivity, making it an invaluable asset in a wide array of applications, from high-sensitivity fluorescent labeling in biological imaging to the sophisticated control of bioactive molecules in drug delivery systems.[3][4] This guide provides an in-depth exploration of the core properties, mechanisms of action, and practical applications of this compound, offering field-proven insights and detailed methodologies for its effective implementation in a research setting.

Core Properties and Physicochemical Characteristics

The foundational attributes of this compound dictate its functionality. The presence of the electron-donating diethylamino group at the 7-position and the hydroxymethyl group at the 4-position of the benzopyran-2-one core are central to its chemical behavior and strong fluorescence.[1][5] The diethylamino group, in particular, enhances the molecule's solubility and influences its interactions with biological targets.[1]

| Property | Value | Source(s) |

| CAS Number | 54711-38-5 | [1][4][6] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| Appearance | White to light brown/amber powder or crystal | [1][4] |

| Purity | >98.0% (GC) | [1] |

| Solubility | Soluble in chloroform | [4] |

Mechanism of Action: A Tale of Two Functions

The utility of this compound is primarily rooted in two distinct yet interconnected mechanisms: its intrinsic fluorescence and its capacity to act as a photolabile protecting group, often referred to as a "caging" group.

Intrinsic Fluorescence for High-Sensitivity Imaging

The 7-(diethylamino)coumarin scaffold is a classic example of a fluorophore exhibiting strong intramolecular charge transfer (ICT).[7] Upon excitation with light, an electron is transferred from the electron-donating diethylamino group to the electron-withdrawing lactone carbonyl group.[7] This ICT character is responsible for its notable photophysical properties, including a large Stokes shift, high fluorescence quantum yield, and sensitivity to the local microenvironment.[7][8] These characteristics make it an excellent fluorescent marker for labeling and tracking biomolecules in applications such as live-cell imaging and biochemical assays.[3]

Photolabile Protecting Group for Spatiotemporal Control

A significant application of this coumarin derivative lies in its use as a photolabile protecting group for "caged" bioactive molecules.[4][9] In this context, a biologically active molecule is rendered inert by covalently attaching the [7-(diethylamino)coumarin-4-yl]methyl (DEACM) group.[9] The release of the active molecule is triggered by irradiation with light of a specific wavelength, a process known as "uncaging."[9]

The uncaging mechanism involves a rapid, photochemically induced cleavage of the covalent bond between the DEACM group and the effector molecule.[9] This process, occurring on a nanosecond timescale, proceeds through the following key steps:[9]

-

Photoexcitation: Absorption of a photon promotes the coumarin chromophore to an excited singlet state.

-

Heterolytic Cleavage: In the excited state, the ester linkage undergoes heterolytic cleavage, forming a singlet ion pair consisting of the coumarin-4-ylmethyl carbocation and the anionic form of the caged molecule.

-

Solvent Intervention and Product Release: A water molecule attacks the ion pair (hydrolysis), leading to the formation of the highly fluorescent this compound and the release of the biologically active molecule.[9]

This precise spatiotemporal control over the release of bioactive compounds is an invaluable tool in cell biology and neuroscience.[9]

Caption: Photocleavage mechanism of a DEACM-caged compound.

Key Applications in Research and Development

The unique properties of this compound have led to its widespread adoption in several key areas of scientific research.

-

Fluorescent Probes and Live-Cell Imaging: Its strong fluorescence makes it an ideal marker for visualizing cellular processes with high sensitivity and for labeling and tracking biomolecules.[3]

-

Biochemical Assays: It serves as a substrate in various enzyme assays, enabling researchers to measure enzyme activity and investigate metabolic pathways.[3]

-

Drug Development and Delivery: The photolabile nature of the DEACM group is exploited in the development of "caged" drugs, allowing for targeted drug release with high spatiotemporal precision.[3][9] This approach is particularly valuable for improving the pharmacokinetics of certain drugs.[10]

-

Photodynamic Therapy (PDT): Its ability to absorb light makes it a potential photosensitizing agent in PDT for cancer treatment.[3]

-

Environmental Monitoring: This compound can be used in the development of fluorescent sensors for detecting pollutants in water, offering a reliable method for assessing water quality.[3]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the application of this compound in common research workflows.

Protocol 1: Fluorescent Labeling of a Biomolecule

This protocol outlines a general procedure for conjugating the coumarin to a biomolecule containing a primary amine, such as a protein.

Materials:

-

This compound

-

Biomolecule of interest (e.g., protein with accessible lysine residues)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide crosslinker

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Activation of the Coumarin: a. Dissolve this compound, DCC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF. b. Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS-ester of the coumarin. The hydroxymethyl group is esterified.

-

Conjugation to the Biomolecule: a. Dissolve the biomolecule in the conjugation buffer. b. Add the activated coumarin-NHS ester solution dropwise to the biomolecule solution while gently stirring. A typical molar ratio of dye to protein is 10:1 to 20:1. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

Purification of the Conjugate: a. Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS). b. Collect the fractions containing the fluorescently labeled biomolecule.

-

Characterization: a. Determine the degree of labeling by measuring the absorbance of the conjugate at the maximum absorption wavelength of the coumarin and the protein. b. Confirm the functionality of the labeled biomolecule through an appropriate activity assay.

Caption: Workflow for fluorescently labeling a biomolecule.

Protocol 2: Synthesis of a "Caged" Carboxylic Acid

This protocol describes a general method for caging a carboxylic acid-containing molecule using this compound.

Materials:

-

This compound

-

Carboxylic acid to be caged

-

DCC

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Esterification Reaction: a. Dissolve the carboxylic acid, this compound, and a catalytic amount of DMAP in anhydrous DCM. A typical molar ratio is 1:1.2:0.1. b. Cool the solution to 0°C in an ice bath. c. Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: a. Filter the reaction mixture to remove the dicyclohexylurea byproduct. b. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. c. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: a. Confirm the structure of the caged compound using ¹H NMR, ¹³C NMR, and mass spectrometry. b. Verify the photolability by irradiating a solution of the caged compound with a suitable light source and monitoring the release of the carboxylic acid by HPLC or other analytical techniques.

Conclusion and Future Perspectives

This compound stands as a testament to the power of molecular design in advancing scientific discovery. Its dual functionality as a robust fluorophore and a highly efficient photolabile protecting group provides researchers with a versatile tool to probe and manipulate biological systems with unprecedented precision. As research in areas such as targeted drug delivery, super-resolution microscopy, and optogenetics continues to evolve, the demand for sophisticated molecular tools like this coumarin derivative is set to increase. Future work will likely focus on the development of new derivatives with fine-tuned photophysical properties, such as near-infrared (NIR) absorption and emission, to further enhance their utility in complex biological environments.[11] The foundational principles and methodologies outlined in this guide serve as a comprehensive resource for harnessing the full potential of this remarkable compound.

References

- 1. CAS 54711-38-5: 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. adipogen.com [adipogen.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 54711-38-5 | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 7-Diethylamino-4-methylcoumarin 99 91-44-1 [sigmaaldrich.com]

properties of 7-(Diethylamino)-4-(hydroxymethyl)coumarin

An In-Depth Technical Guide to the Properties and Applications of 7-(Diethylamino)-4-(hydroxymethyl)coumarin

Abstract

This technical guide provides a comprehensive analysis of this compound, a highly versatile fluorescent molecule. We delve into its core physicochemical and photophysical properties, explore established synthetic routes, and detail its principal applications as a fluorescent probe, chemosensor, and photocage. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this coumarin derivative in their work. Detailed experimental protocols and mechanistic visualizations are provided to bridge theoretical understanding with practical implementation.

Introduction: The Prominence of the 7-Aminocoumarin Scaffold

Coumarin derivatives represent a cornerstone class of fluorophores in modern chemical biology and materials science.[1] Their benzo-α-pyrone core, when appropriately substituted, gives rise to molecules with high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[2] Within this family, the 7-aminocoumarins are particularly noteworthy. The introduction of an electron-donating amino group at the 7-position creates a strong "push-pull" electronic system, characterized by intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (lactone carbonyl).[3][4] This ICT character is fundamental to their bright fluorescence and sensitivity to the local molecular environment.[4][5]

This compound (DEACM-OH) distinguishes itself by incorporating a hydroxymethyl group at the 4-position. This functional handle does not merely modify its photophysical properties but also serves as a critical reactive site for conjugation and, most notably, for its use as a photolabile protecting group, or "photocage".[6] This guide will elucidate the synthesis, properties, and multifaceted applications of this powerful molecular tool.

Synthesis and Characterization

The synthesis of 7-aminocoumarin derivatives has evolved from classical methods like the Pechmann condensation, which often require harsh conditions, to more versatile modern routes.[1][7] A common and effective strategy for synthesizing DEACM-OH involves the Pechmann condensation of 3-(diethylamino)phenol with a suitable β-ketoester, such as ethyl 4-chloroacetoacetate, followed by nucleophilic substitution of the chloro group with a hydroxyl source.

Alternatively, a well-established route to related photocages involves the treatment of the corresponding 4-(diazomethyl)coumarin with the acid form of a molecule to be caged.[8]

Caption: Generalized synthetic workflow for this compound.

Physicochemical and Photophysical Properties

The utility of DEACM-OH is fundamentally derived from its distinct physical and optical characteristics. The diethylamino group enhances solubility in organic solvents and is the primary driver of the compound's fluorescence, while the hydroxymethyl group provides a site for further chemical modification.[9]

Physicochemical Data

The core physical properties of DEACM-OH and its widely studied methylated analog are summarized below for comparison.

| Property | 7-(Diethylamino)-4-methylcoumarin | This compound | Reference(s) |

| CAS Number | 91-44-1 | 91403-53-7 | [10] |

| Molecular Formula | C₁₄H₁₇NO₂ | C₁₄H₁₇NO₃ | |

| Molecular Weight | 231.29 g/mol | 247.29 g/mol | [11] |

| Appearance | Light beige to light purple crystalline powder | Solid | [10] |

| Melting Point | 72-75 °C | Not widely reported | [10] |

| Solubility | Soluble in ethanol, methanol, chloroform; slightly soluble in water. | Soluble in organic solvents. | [9][11] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | Stable, used as a photosensitizer. | [10][12] |

Photophysical Characteristics

The fluorescence of DEACM-OH is governed by an efficient intramolecular charge transfer (ICT) process. Upon excitation by light, electron density shifts from the diethylamino group to the coumarin core, creating a more polar excited state.[13] This process is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.

Caption: Simplified Jablonski diagram illustrating the fluorescence mechanism.

| Parameter | Typical Value Range | Significance | Reference(s) |

| Absorption Max (λ_abs) | ~390 - 410 nm | Corresponds to the S₀→S₁ transition; excitation wavelength. | [8] |

| Emission Max (λ_em) | ~450 - 490 nm | Wavelength of maximum fluorescence intensity (blue-green). | [3][14] |

| Stokes Shift | 60 - 90 nm | Large shift minimizes self-quenching and improves signal-to-noise. | [3] |

| Quantum Yield (Φ_F) | 0.15 - 0.95 (solvent dependent) | High efficiency of converting absorbed photons into emitted light. | [3][8] |

| Fluorescence Lifetime (τ) | 1 - 4 ns | Time spent in the excited state; useful for advanced microscopy (FLIM). | [15] |

Key Applications in Research and Development

The combination of strong fluorescence and a reactive hydroxymethyl group makes DEACM-OH a versatile platform for several advanced applications.[16]

Fluorescent Probes and Chemosensors

The inherent sensitivity of the coumarin core to its environment allows for the rational design of chemosensors.[2][17] By attaching a specific chelating moiety to the hydroxymethyl group, DEACM-OH can be converted into a selective sensor for metal ions like Cu²⁺, Fe³⁺, or Al³⁺.[18][19][20][21] Binding of the target ion alters the ICT character of the fluorophore, leading to a detectable change in fluorescence intensity ("turn-off" or "turn-on" response).[17][18]

Enzyme Substrates

DEACM-OH can be modified to create substrates for various enzymes.[22] In a typical design, the fluorescent coumarin is "caged" or quenched by a substrate moiety attached via the hydroxymethyl group.[23] Enzymatic cleavage of this moiety releases the highly fluorescent DEACM-OH, producing a strong "turn-on" signal that is proportional to enzyme activity.[22][24] This principle is widely used for assaying enzymes like proteases, glycosidases, and phosphatases in biological samples.[23][24][25]

Photocages for Spatiotemporal Control

Perhaps the most sophisticated application of DEACM-OH is its use as a photolabile protecting group, or photocage.[6] The hydroxymethyl group can form a photolabile ester or ether linkage with a bioactive molecule (the "cargo"), rendering it inactive.[6][8] Irradiation with light, typically in the 400-490 nm range, cleaves this bond, releasing the active cargo with high spatial and temporal precision.[26][27] This technique allows researchers to control biological processes, such as neurotransmission or signaling pathways, with a pulse of light.[8][28] DEACM-based cages are prized for their efficient release upon one-photon or two-photon excitation, good quantum yields of uncaging, and activation by less phototoxic visible light compared to traditional UV-activated cages.[8][26]

Caption: Principle of photocaging using the DEACM-OH scaffold.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers must adapt them to their specific instrumentation and experimental context, adhering to all laboratory safety regulations.

Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield (Φ_F) of DEACM-OH relative to a known standard.

-

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to those of a standard with a known quantum yield under identical conditions. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the blue-green region.

-

Methodology:

-

Prepare Solutions: Prepare a series of dilute solutions of both the reference standard (e.g., Quinine Sulfate) and the DEACM-OH sample in the same solvent (e.g., ethanol). The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 390 nm).

-

Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:

-

Φ_std is the quantum yield of the standard.

-

Grad is the gradient of the plot of integrated intensity vs. absorbance.

-

n is the refractive index of the solvent used for the sample and standard.

-

-

-

Trustworthiness Check: The linearity of the intensity vs. absorbance plot (R² > 0.99) confirms that the measurements were made in a concentration range free from aggregation or inner filter effects.

Protocol: Covalent Labeling of a Protein with DEACM

This protocol outlines a general procedure for labeling a protein's primary amines (lysine residues, N-terminus) using an amine-reactive DEACM derivative (e.g., DEACM-NHS ester).

-

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

-

DEACM-NHS ester, dissolved in anhydrous DMSO.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

-

-

Methodology:

-

Prepare Protein: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for the dye.

-

Prepare Dye: Immediately before use, prepare a 10 mM stock solution of DEACM-NHS ester in anhydrous DMSO.

-

Reaction: Add a 5- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal ratio must be determined empirically. Mix gently and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.

-

Purification: Stop the reaction and remove the unreacted, hydrolyzed dye by passing the mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while the small dye molecules will be retained.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the λ_abs of the coumarin dye (~400 nm). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

-

Conclusion

This compound is a remarkably versatile fluorophore whose utility extends far beyond simple fluorescence. Its robust photophysical properties, combined with a synthetically accessible hydroxymethyl handle, have established it as a privileged scaffold for the development of sophisticated molecular tools. From sensing trace amounts of metal ions to controlling complex biological events with light, DEACM-OH provides researchers across multiple disciplines with a powerful and adaptable chemical entity. As imaging technologies and our understanding of biological systems continue to advance, the creative application of this coumarin derivative is poised to enable further discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in Coumarin-Derived Fluorescent Chemosensors for Metal I...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers of 8-Bromo-Substituted Cyclic Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 7-Diethylamino-4-methylcoumarin CAS#: 91-44-1 [m.chemicalbook.com]

- 11. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | Quality HEK 293 cells [qhek.com]

- 13. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. researchgate.net [researchgate.net]

- 18. A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enzyme Probes | Thermo Fisher Scientific - US [thermofisher.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Activated molecular probes for enzyme recognition and detection [thno.org]

- 26. Recent progress in studies of photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

Topic: 7-(Diethylamino)-4-(hydroxymethyl)coumarin: Core Mechanisms of Action as a Fluorogenic Reporter

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone of modern biochemical and cellular analysis, 7-(Diethylamino)-4-(hydroxymethyl)coumarin (DEACM-OH) is more than a mere fluorescent molecule; it is a versatile reporting unit whose utility is unlocked through precise chemical and biological triggers. This guide provides an in-depth exploration of the two primary mechanisms through which DEACM-OH functions: as the fluorescent byproduct of photochemical "uncaging" and as the core scaffold for "turn-on" fluorogenic enzyme substrates. Understanding these distinct but related mechanisms is critical for the rational design of advanced assays and probes.

Part 1: The Photochemical Release Mechanism — DEACM-OH as a Reporter of "Uncaging"

The most sophisticated application of the 7-(diethylamino)coumarin framework is in the field of "caged" compounds. In this context, a biologically active molecule (e.g., a neurotransmitter, signaling molecule, or drug) is rendered inert by covalently attaching it to the 4-methyl position of the coumarin via a photolabile linker. The resulting conjugate is stable and inactive in the dark. The "mechanism of action" is a light-induced cleavage that simultaneously releases the active molecule and the highly fluorescent reporter, this compound.[1]

This "uncaging" process allows for unparalleled spatiotemporal control over biological events, and DEACM-OH serves as the fluorescent confirmation that the release has occurred.[1]

The Photolysis Cascade

The release is a rapid, multi-step photochemical process that occurs on a nanosecond timescale upon absorption of a photon.[1]

-

Photoexcitation: The process is initiated by irradiating the caged compound with light of a specific wavelength (typically in the UV-A or near-visible range). The coumarin chromophore absorbs a photon, promoting it to an excited singlet state.[1]

-

Heterolytic Cleavage: In this highly energetic state, the ester or ether linkage at the 4-methyl position becomes unstable and undergoes heterolytic cleavage. This generates a singlet ion pair consisting of a coumarin-4-ylmethyl carbocation and the anionic form of the previously caged bioactive molecule.[1]

-

Solvent Intervention & Reporter Formation: A water molecule from the aqueous biological medium attacks the highly reactive carbocation. This hydrolysis event neutralizes the carbocation, resulting in the formation of the final, highly fluorescent reporter molecule: this compound.[1] Concurrently, the bioactive molecule is protonated and released in its fully functional form.[1]

Caption: The photochemical "uncaging" cascade releasing a bioactive molecule and the fluorescent reporter DEACM-OH.

Part 2: The Enzymatic Activation Mechanism — DEACM-OH as a Scaffold for Fluorogenic Substrates

A more widespread application of the 7-aminocoumarin scaffold is in the design of fluorogenic substrates for enzyme assays.[2][] In this approach, the hydroxyl group of a coumarin derivative is masked with a substrate moiety specific to a target enzyme. This modification quenches the fluorescence of the coumarin core, rendering the molecule a "profluorophore." The mechanism of action is the enzymatic cleavage of the masking group, which restores the hydroxyl group and "turns on" the fluorescence.

While 7-hydroxy-4-methylcoumarin (4-MUG) is a classic example, derivatives based on the DEACM-OH scaffold offer enhanced photophysical properties, such as higher quantum yields and greater photostability.[4][5]

The "Turn-On" Fluorescence Principle

The core of this mechanism relies on modulating the intramolecular charge transfer (ICT) properties of the coumarin ring.[6][7]

-

Quenched State (Substrate): The hydroxyl group at the 7-position is critical for the molecule's fluorescence. When this group is modified (e.g., esterified with a phosphate group for a phosphatase assay or glycosylated for a glycosidase assay), the ICT pathway from the electron-donating diethylamino group is disrupted.[6] The molecule exists in a low-fluorescence or non-fluorescent "off" state.

-

Enzymatic Recognition & Cleavage: The enzyme of interest specifically recognizes and binds to the substrate moiety. It then catalyzes the hydrolysis of the bond connecting the substrate to the coumarin's hydroxyl group.

-

Fluorescent State (Product): The cleavage releases the substrate and regenerates the free 7-hydroxycoumarin derivative. This restores the efficient ICT pathway, causing the molecule to enter a highly fluorescent "on" state. The intensity of the emitted light is directly proportional to the rate of the enzymatic reaction.[8]

Caption: The "turn-on" mechanism of a coumarin-based fluorogenic substrate upon enzymatic cleavage.

Part 3: Field-Proven Application & Protocol

The enzymatic activation mechanism is the foundation of countless high-throughput screening (HTS) campaigns in drug discovery. The goal is to identify small molecules that inhibit the activity of a target enzyme. The simplicity and high signal-to-background ratio of the "turn-on" fluorescence make it ideal for automated, large-scale screening.[9]

Protocol: High-Throughput Screening for Enzyme Inhibitors

This protocol describes a self-validating system for identifying inhibitors of a hypothetical phosphatase using a 7-(diethylamino)coumarin-based phosphate substrate.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT. Causality: The buffer composition is optimized for the target enzyme's stability and maximal activity, while pH 7.5 ensures the resulting fluorophore is in its emissive phenolate form.[10]

-

Enzyme Stock: Prepare a concentrated stock of the target phosphatase in Assay Buffer. The final concentration used in the assay should be determined empirically to yield a robust linear signal within the desired timeframe (e.g., 30-60 minutes).

-

Substrate Stock: Prepare a 10 mM stock of the 7-(diethylamino)coumarin-phosphate substrate in DMSO.

-

Compound Library: Test compounds are typically arrayed in 384-well plates, serially diluted in DMSO.

2. HTS Workflow:

-

Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library plates into the corresponding wells of a 384-well black, flat-bottom assay plate.

-

Enzyme Addition: Add 10 µL of the phosphatase solution (diluted to 2X the final concentration in Assay Buffer) to all wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. Causality: This step allows any potential inhibitors to bind to the enzyme before the substrate is introduced, ensuring the detection of both competitive and non-competitive inhibitors.

-

Reaction Initiation: Add 10 µL of the fluorogenic substrate (diluted to 2X the final concentration in Assay Buffer) to all wells to start the reaction. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.

-

Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader pre-set to the optimal excitation (~400 nm) and emission (~460 nm) wavelengths for the fluorophore. Read the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope of fluorescence vs. time) for each well.

-

Normalize the data to controls:

-

Positive Control (0% Inhibition): Wells containing enzyme and substrate with DMSO only.

-

Negative Control (100% Inhibition): Wells containing substrate and a known potent inhibitor or no enzyme.

-

-

Calculate the percent inhibition for each test compound. "Hits" are defined as compounds that produce inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the positive controls).

-

Caption: A streamlined workflow for a high-throughput screening (HTS) assay to identify enzyme inhibitors.

Part 4: Data Presentation

The photophysical properties of the fluorophore are paramount to its function as a reporter. The data below is representative of a typical 7-(diethylamino)coumarin derivative in an aqueous buffer, post-cleavage.

Table 1: Representative Photophysical Properties of 7-Hydroxy-diethylaminocoumarin

| Property | Value | Rationale & Significance |

| Excitation Maximum (λabs) | ~405 nm | The wavelength of light most efficiently absorbed. Dictates the choice of excitation source (LED, laser) in instrumentation.[7] |

| Emission Maximum (λem) | ~465 nm | The wavelength of peak fluorescence emission. Falls in the blue-green region of the spectrum, which is compatible with many standard filter sets.[7] |

| Stokes Shift | ~60 nm | The separation between excitation and emission maxima. A larger Stokes shift is desirable as it reduces spectral overlap and improves signal-to-noise.[6] |

| Molar Extinction Coefficient (ε) | > 30,000 M-1cm-1 | A measure of how strongly the molecule absorbs light. A high value contributes to the brightness of the probe. |

| Fluorescence Quantum Yield (Φf) | 0.70 - 0.90 | The ratio of photons emitted to photons absorbed. A high quantum yield is the primary determinant of probe brightness and assay sensitivity.[7] |

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. soc.chim.it [soc.chim.it]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 7-(Diethylamino)-4-(hydroxymethyl)coumarin

Introduction

7-(Diethylamino)-4-(hydroxymethyl)coumarin (DEACM) is a prominent member of the 7-aminocoumarin family, a class of fluorophores widely recognized for their utility in biological and pharmaceutical research.[1][2] These compounds are characterized by their strong fluorescence and sensitivity to the local environment, making them invaluable as fluorescent probes, labels, and sensors.[1][3] The application of DEACM in areas such as live-cell imaging, biochemical assays, and as a photolabile protecting group in drug delivery systems underscores the critical importance of understanding its fundamental physicochemical properties.[2][4]

For researchers, scientists, and drug development professionals, a thorough characterization of a compound's solubility and stability is a non-negotiable prerequisite for its reliable application. Poor solubility can lead to erratic results in biological assays and challenges in formulation, while instability can compromise the integrity of experimental data and the therapeutic efficacy of a potential drug candidate.[5] This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of DEACM is essential for interpreting its solubility and stability profiles.

| Property | Value | Source |

| CAS Number | 54711-38-5 | [2] |

| Molecular Formula | C₁₄H₁₇NO₃ | [2] |

| Molecular Weight | 247.29 g/mol | [2] |

| Appearance | White to amber crystalline powder | [2] |

| Melting Point | 143 °C (Lit.) | [2] |

Part 1: Solubility Profile of this compound

The solubility of a compound dictates its behavior in various experimental and physiological environments. This section delves into the solubility of DEACM in both aqueous and organic media, providing a framework for its effective handling and application.

Aqueous Solubility and pH Dependence

The aqueous solubility of coumarin derivatives is often limited, a characteristic that extends to this compound.[6] The presence of the diethylamino group, however, introduces a pH-dependent solubility profile. Under acidic conditions, the amino group can be protonated, potentially increasing its aqueous solubility.[6]

Conceptual Workflow for Aqueous Solubility Determination

Caption: A simplified workflow for determining the thermodynamic aqueous solubility of a compound.

Solubility in Organic Solvents

For many applications in drug discovery and chemical synthesis, understanding the solubility of DEACM in organic solvents is crucial. Based on the behavior of the closely related compound, 7-(diethylamino)-4-methylcoumarin, DEACM is expected to exhibit good solubility in a range of common organic solvents.[6][7][8]

Qualitative Solubility of 7-(diethylamino)-4-methylcoumarin (as a proxy for DEACM)

| Solvent | Solubility | Source |

| Ethanol | Soluble | [7] |

| Methanol | Soluble | [6] |

| Chloroform | Soluble | [6] |

| Acetone | Soluble | [7] |

| Diethyl Ether | Soluble | [7] |

| Water | Slightly Soluble | [7][9] |

Experimental Protocol for Kinetic Solubility Assessment using Nephelometry

Kinetic solubility assays are high-throughput methods ideal for early-stage drug discovery to quickly assess the solubility of numerous compounds.[10][11] Nephelometry, which measures light scattering from undissolved particles, is a commonly employed technique.[5][12]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[10]

-